![molecular formula C20H19N3 B5662142 3'-phenyl-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5662142.png)
3'-phenyl-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]
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Overview
Description
Synthesis Analysis
Spirocyclic compounds, including those similar to "3'-phenyl-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]", are typically synthesized through multi-component reactions involving cyclocondensation. For instance, the synthesis of related spiroquinazolinones was achieved using isatoic anhydride, cycloalkanone, and different anilines in a one-pot three-component cyclocondensation, utilizing tannic acid—a weakly acidic natural polyphenol—as a catalyst. This method highlights the use of green chemistry principles by employing non-toxic and inexpensive catalysts and solvents (Parthiban, 2022).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds like "3'-phenyl-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]" is characterized by the presence of two or more cyclic systems that are interconnected at a single atom, forming a spiro configuration. This unique structure contributes to the compound's chemical properties and reactivity. The spiro configuration can influence the electronic distribution and steric hindrance, affecting the molecule's overall stability and reactivity.
Chemical Reactions and Properties
Spirocyclic compounds can participate in various chemical reactions, including 1,3-dipolar cycloadditions, which are commonly used for the synthesis of spirocyclic and other heterocyclic compounds. The reactivity of these compounds can be influenced by the presence of functional groups and the nature of the spiro linkage. The synthesis of spiro[benzo[d][1,3]oxazine-4,4'-isoquinoline]s through a [4+1+1] annulation highlights the complexity and versatility of reactions involving spirocyclic compounds (Zhou et al., 2022).
properties
IUPAC Name |
3-phenylspiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1'-cyclopentane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3/c1-2-8-15(9-3-1)18-21-22-19-17-11-5-4-10-16(17)14-20(23(18)19)12-6-7-13-20/h1-5,8-11H,6-7,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAURYRCFQKLJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=NN=C(N24)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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